REACTION_CXSMILES
|
[Na].[CH3:2][N:3]([CH3:14])[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)=[O:5].C[O-].[Na+].C1([O-])C=CC=CC=1.[Cl:25][C:26]1[C:27]([CH2:33]Cl)=[N:28][C:29]([Cl:32])=[CH:30][CH:31]=1>CS(C)=O.CO>[Cl:25][C:26]1[C:27]([CH2:33][O:13][C:10]2[CH:11]=[CH:12][C:7]([NH:6][C:4](=[O:5])[N:3]([CH3:14])[CH3:2])=[CH:8][CH:9]=2)=[N:28][C:29]([Cl:32])=[CH:30][CH:31]=1 |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)NC1=CC=C(C=C1)O)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at a temperature between from about 25° to about 50° C
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was then distilled
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
CUSTOM
|
Details
|
the residue quenched over ice
|
Type
|
CUSTOM
|
Details
|
The solid isolated by filtration
|
Type
|
CUSTOM
|
Details
|
was recrystallized from benzene
|
Type
|
CUSTOM
|
Details
|
As a result of these operations
|
Type
|
CUSTOM
|
Details
|
the desired N'-(4-((3,6-dichloro-2-pyridinyl)methoxy)phenyl)-N,N-dimethyl urea compound was recovered as a crystalline solid
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)COC1=CC=C(C=C1)NC(N(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |